![molecular formula C14H14O B1595119 3-Phenethylphenol CAS No. 33675-75-1](/img/structure/B1595119.png)
3-Phenethylphenol
Overview
Description
3-Phenethylphenol is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 g/mol . The IUPAC name for this compound is 3-(2-phenylethyl)phenol .
Molecular Structure Analysis
The molecular structure of 3-Phenethylphenol consists of a phenol group attached to a phenethyl group . The InChI code for this compound is 1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 .Physical And Chemical Properties Analysis
3-Phenethylphenol has a molecular weight of 198.26 g/mol . It has a density of 1.1±0.1 g/cm³ . The boiling point is 319.7±11.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Environmental Remediation
Research on the degradation of antimicrobial compounds such as 4-Chloro-3,5-dimethylphenol (PCMX) in municipal wastewater highlights the environmental implications of persistent organic pollutants. Advanced oxidation processes, including UV and UV/persulfate (UV/PS), have been investigated for their potential to remove such compounds. The study provides insights into the kinetics, mechanism, and toxicity evolution of these processes, emphasizing the importance of understanding reactive oxidant species (ROS) dynamics in water treatment technologies (Li et al., 2020).
Material Science and Polymer Chemistry
The synthesis and application of novel materials, including polymers and copolymers, are pivotal areas of research. For instance, the electrochemical polymerization and characterization of 3-substituted thiophene conducting copolymers reveal their potential for use in electrochromic displays. This study highlights the synthesis conditions, solubility, electrochemical properties, and the application potential of these copolymers in technology (Alves et al., 2010).
Photocatalysis and Environmental Chemistry
The photocatalyzed oxidation of creosote components, such as xylenols, by illuminated TiO2 in oxygenated aqueous media, provides insights into the mineralization of pollutants. This research is critical for understanding the mechanisms behind photocatalysis and its application in environmental remediation. The study examines the kinetics and factors affecting the photocatalytic degradation process, offering a basis for the development of more efficient treatment methods for phenolic pollutants (Terzian & Serpone, 1995).
Mechanism of Action
Target of Action
3-Phenethylphenol is a hydrophobic, sterically-interacting compound . It has been shown to bind to molybdenum . Molybdenum is a crucial component of several enzymes that are important for biological reactions in many organisms.
Mode of Action
It is known to inhibit the growth of certain fungi such as poria and coriolus . This suggests that it may interact with specific targets in these organisms, leading to disruption of their normal functions.
Biochemical Pathways
They are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it .
Pharmacokinetics
Pharmacokinetic properties are essential for the efficacy and safety of drugs . The balance between drug-like character and other physicochemical and biological properties (such as intrinsic aqueous solubility, cellular permeability, chemical stability, affinity for a given molecular target, metabolism enzymes, and transporters) is one of the most important challenges for modern medicinal .
Result of Action
Its ability to inhibit the growth of certain fungi suggests that it may disrupt cellular processes in these organisms, leading to their death or inhibited growth .
Action Environment
The action of 3-Phenethylphenol can be influenced by various environmental factors. For instance, its hydrophobic nature suggests that it may be more effective in non-polar environments. Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability, efficacy, and action .
properties
IUPAC Name |
3-(2-phenylethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHZDRMFOVBNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187354 | |
Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33675-75-1 | |
Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033675751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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